Etopofos -

Etopofos

Catalog Number: EVT-10960636
CAS Number:
Molecular Formula: C29H31O16P-2
Molecular Weight: 666.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Etoposide is derived from podophyllotoxin, which is extracted from the roots and rhizomes of plants in the genus Podophyllum, such as the American mandrake (Podophyllum peltatum). The synthesis of etoposide involves modifications to the natural compound to enhance its therapeutic efficacy and bioavailability .

Classification

Etoposide falls under the category of antineoplastic agents and is classified as a topoisomerase inhibitor. It is often listed alongside other chemotherapeutic agents used in oncology .

Synthesis Analysis

Methods

The synthesis of etoposide involves several steps starting from podophyllotoxin. The initial step includes treating podophyllotoxin with hydrogen bromide to produce 1-bromo-1-deoxyepipodophyllotoxin. This compound is then demethylated to yield 1-bromo-4'-demethylepipodophyllotoxin. Subsequent reactions replace the bromine atom with a hydroxyl group, resulting in 4'-demethylepipodophyllotoxin, which undergoes further modifications including protection of hydroxyl groups and coupling reactions with glucopyranose derivatives .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography are employed for purification and analysis of the final product .

Molecular Structure Analysis

Structure

Etoposide has a complex molecular structure characterized by a phenolic group, a sugar moiety, and an ether linkage. Its chemical formula is C29H32O13C_{29}H_{32}O_{13}, with a molecular weight of approximately 588.56 g/mol. The structural formula can be represented as follows:

C29H32O13\text{C}_{29}\text{H}_{32}\text{O}_{13}

Data

The compound exhibits specific stereochemistry that is critical for its biological activity. NMR spectroscopy and mass spectrometry are commonly used to confirm its structure and purity .

Chemical Reactions Analysis

Reactions

Etoposide undergoes various chemical reactions that are essential for its mechanism of action. It primarily interacts with topoisomerase II, leading to the formation of a cleavable complex that prevents DNA ligation after strand breakage. This reaction results in double-strand breaks in DNA, which are lethal to rapidly dividing cancer cells .

Technical Details

The reaction mechanism involves the stabilization of the enzyme-DNA complex by etoposide, which effectively traps the topoisomerase II enzyme on the DNA strand, preventing it from completing its function .

Mechanism of Action

Etoposide exerts its anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. The drug binds to the enzyme-DNA complex, preventing re-ligation of DNA strands after they have been cleaved. This action leads to accumulation of DNA breaks during replication, triggering cellular apoptosis through pathways associated with DNA damage response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etoposide typically appears as a white to off-white crystalline powder.
  • Solubility: It is sparingly soluble in water (approximately 0.03 mg/mL) but very soluble in organic solvents like chloroform and methanol.
  • Melting Point: The melting point ranges between 200-205°C .

Chemical Properties

  • Dissociation Constant (pKa): Approximately 9.8, indicating its behavior as a weak base.
  • Optical Rotation: The specific optical rotation is [110.5][-110.5]^{\circ} (c = 0.6 in chloroform) .
Applications

Etoposide is primarily used in oncology for treating various cancers:

  • Testicular Cancer: Often used in combination chemotherapy regimens.
  • Small Cell Lung Cancer: A key component in treatment protocols.
  • Lymphomas: Employed in both Hodgkin's and non-Hodgkin's lymphoma treatments.

Additionally, etoposide has been investigated for use in other conditions due to its mechanism of action against rapidly dividing cells .

Introduction to Etoposide Phosphate as a Prodrug Strategy

The development of etoposide phosphate (marketed as Etopofos) represents a paradigm-shifting application of prodrug technology in oncology. This water-soluble derivative addresses fundamental pharmaceutical limitations inherent to its parent compound, etoposide (VP-16), a potent topoisomerase II inhibitor derived from podophyllotoxin. Etoposide's clinical utility, while significant across multiple malignancies including small cell lung cancer and testicular cancer, was historically constrained by its extremely poor aqueous solubility (approximately 0.2 mg/mL) and chemical instability in aqueous environments. These properties necessitated complex, non-aqueous formulations containing solubilizing agents like polysorbate 80 and polyethylene glycol, which themselves contributed to adverse effects including hypersensitivity reactions. Etoposide phosphate emerged as an elegant chemical solution designed to circumvent these formulation challenges while maintaining the potent antineoplastic activity of the parent molecule [1] [3] [8].

Historical Development Rationale for Water-Soluble Podophyllotoxin Derivatives

The quest for water-soluble podophyllotoxin derivatives spans decades of medicinal chemistry research:

  • Early Challenges (Pre-1980s): Initial podophyllotoxin derivatives, including podophyllin resin (used topically since the 19th century) and the early experimental agent podophyllotoxin, demonstrated antimitotic activity but exhibited dose-limiting systemic toxicity (notably neurotoxicity and severe gastrointestinal effects) and poor pharmaceutical properties, preventing their broad intravenous application [7] [10].
  • First Generation Semisynthetics (1960s-1970s): Research at Sandoz Pharmaceuticals, spearheaded by Hartmann F. Stähelin, led to the identification and development of teniposide (VM-26) and etoposide (VP-16-213). These glycosidic derivatives demonstrated a crucial shift: unlike podophyllotoxin, which inhibited microtubule assembly, they primarily targeted DNA topoisomerase II, inducing DNA strand breaks. Etoposide, approved by the FDA in 1983, became a cornerstone therapy. However, its clinical adoption was hampered by formulation difficulties stemming from low solubility [9] [10].
  • The Solubility Imperative (1980s-1990s): The clinical experience with etoposide highlighted the practical limitations of its formulation. Hypersensitivity reactions linked to the solubilizing agents (e.g., polysorbate 80, ethanol), physicochemical instability requiring specific infusion protocols, and challenges in achieving high concentrations for dose-intensification regimens (e.g., in transplantation settings) created a compelling rationale for developing a water-soluble analog. This need drove the strategic development of etoposide phosphate (BMY-40481) in the early 1990s, culminating in its approval [3] [8] [6].
  • Prodrug Validation: The successful clinical translation of etoposide phosphate validated the phosphate ester prodrug approach as a viable strategy to overcome solubility barriers for hydrophobic, yet biologically potent, anticancer agents like the epipodophyllotoxins [3] [8].

Molecular Design Principles of Phosphate Ester Prodrugs in Oncology

The design of etoposide phosphate is a quintessential example of rational prodrug engineering focused on overcoming specific pharmaceutical barriers:

  • Chemical Modification: Etoposide phosphate is synthesized by introducing a phosphate ester group at the 4'-phenolic hydroxyl position of the etoposide molecule. This modification transforms a weakly acidic phenol into a strongly acidic, ionizable phosphate group [3] [8].
  • Enhanced Hydrophilicity: The introduction of the highly polar, ionizable phosphate group dramatically increases the molecule's aqueous solubility. Etoposide phosphate exhibits solubility exceeding > 20 mg/mL in water, representing a greater than 100-fold improvement compared to etoposide. This eliminates the need for organic cosolvents or surfactants in the intravenous formulation [3] [8].

Table 1: Key Physicochemical Properties of Etoposide vs. Etoposide Phosphate

PropertyEtoposideEtoposide Phosphate (Etopofos)Advantage of Prodrug
Aqueous Solubility~0.2 mg/mL (low)> 20 mg/mL (high)Eliminates need for solubilizing agents (polysorbate 80, ethanol, PEG); Enables aqueous formulation.
Chemical Stability in WaterPoor (degrades)High (stable solution)Simplifies storage, handling, and administration; Reduces degradation products.
Formulation RequirementsRequires non-aqueous solubilizers (Polysorbate 80, Ethanol, PEG)Compatible with simple aqueous vehicles (D5W, Saline)Reduces risk of hypersensitivity reactions; Allows higher concentration dosing; Enables smaller infusion volumes.
  • Bioreversible Conversion: The phosphate group serves solely as a transient solubilizing moiety. Following intravenous administration, etoposide phosphate undergoes rapid and quantitative enzymatic hydrolysis by ubiquitous endogenous phosphatases (e.g., alkaline phosphatase) in the blood, tissues, and on cell surfaces. This cleavage efficiently regenerates the active parent compound, etoposide, at the intended site of action [3] [8] [2].
  • Enzymatic Activation Pathway: The conversion process is catalyzed primarily by alkaline phosphatase. This enzyme is abundantly present in plasma and on endothelial cell surfaces, ensuring rapid hydrolysis occurs systemically before cellular uptake, not requiring intracellular activation mechanisms [8] [3].Etoposide Phosphate (inactive) + H₂O ─[Alkaline Phosphatase]→ Etoposide (active) + Phosphate
  • Chemical and Enzymatic Stability: The phosphate ester bond in etoposide phosphate is designed to be stable in pharmaceutical formulations (allowing storage as a lyophilized powder or ready-diluted solution) but susceptible to rapid enzymatic cleavage in vivo. This ensures the prodrug remains intact during storage and infusion but releases the active drug immediately upon entering the physiological environment [8].

Comparative Pharmacokinetic Advantages Over Etoposide

The primary pharmacokinetic advantage of etoposide phosphate lies in its vastly improved solubility, enabling better formulation and administration flexibility. Crucially, its rapid and complete conversion to etoposide results in a pharmacokinetic profile nearly identical to that of intravenously administered etoposide itself, but with critical practical benefits:

  • Rapid and Complete Bioconversion: Clinical pharmacokinetic studies consistently demonstrate that etoposide phosphate is undetectable in plasma within minutes (< 5-10 minutes) after intravenous administration. It is quantitatively converted to etoposide with conversion half-lives typically less than 5 minutes. Plasma concentration-time profiles of etoposide following etoposide phosphate infusion are superimposable upon those achieved after administration of equivalent doses of conventional etoposide [8] [2] [6].
  • Linear Dose-Exposure Relationship: Studies administering high-dose etoposide phosphate (up to etoposide equivalents of 1200 mg/m² infused over 2 hours) demonstrated linear increases in both peak plasma concentration (Cmax) and area under the curve (AUC) of etoposide with increasing dose. This linearity confirms that the phosphatase-mediated conversion process is not saturable within the clinically relevant dose range, ensuring predictable exposure to the active drug [2].
  • Equivalent Active Drug Exposure: Multiple crossover studies directly comparing IV etoposide phosphate and IV etoposide (at equivalent etoposide doses) found bioequivalence in terms of etoposide AUC and Cmax. For instance, Kaul et al. (1995) confirmed bioequivalence based on AUC and Cmax comparisons [8] [6]. A randomized study comparing oral etoposide phosphate to oral etoposide showed a borderline statistically significant but not clinically transformative increase in median etoposide AUC (77.7 mg/L·h vs. 62.0 mg/L·h) and high inter-patient variability persisted (CV ~42-48%) [6].
  • Key Pharmacokinetic Parameters: Parameters for the active moiety (etoposide) after Etopofos administration align with those after conventional etoposide infusion:
  • Volume of Distribution (Vdss): ~5.6 L/m², indicating moderate distribution into tissues [2].
  • Total Body Clearance (CL): ~15-16 ml/min/m², primarily via renal excretion and hepatic metabolism (CYP3A4) [2] [7].
  • Terminal Half-life (T½β): ~5-7 hours, reflecting biphasic elimination (initial distribution phase ~2 hours) [2] [7].
  • Mean Residence Time (MRT): ~6 hours [2].
  • Reduced Hypersensitivity Risk: By eliminating the need for polysorbate 80 and other solubilizing agents present in the conventional etoposide IV formulation, etoposide phosphate significantly reduces the incidence of acute hypersensitivity reactions (e.g., bronchospasm, hypotension, flushing) associated with the vehicle rather than etoposide itself. Patients experiencing hypersensitivity to conventional IV etoposide can often safely receive etoposide phosphate [4] [3].
  • Administration Advantages: The high aqueous solubility allows for:
  • Smaller Infusion Volumes: Concentrated solutions reduce fluid load.
  • Faster Infusion Times: Can be safely administered as a convenient 5-10 minute IV bolus or short infusion (e.g., 30 min), compared to the 30-60 minute (or longer) infusions typically required for conventional etoposide to minimize hypotension risk. Studies showed no significant hypotension with rapid Etopophos infusion [8] [3] [4].
  • Compatibility with Aqueous Vehicles: Simplifies preparation and stability (stable for 24 hours at room temperature after reconstitution/dilution) [8] [3].

Table 2: Summary of Key Pharmacokinetic Parameters of Etoposide Following Etoposide Phosphate (Etopofos) Administration

ParameterValue (Mean ± SD or Range)Clinical Significance
Conversion Half-life< 5 minutesRapid and complete conversion to active etoposide ensures therapeutic effect is mediated by the parent compound.
Etoposide CmaxDose-dependentLinear increase with dose; Predictable peak levels achievable.
Etoposide AUCDose-dependentLinear increase with dose (e.g., up to ~1768 μg·h/mL at 1200 mg/m²); Predictable exposure.
Volume of Distribution (Vdss)~5.64 ± 1.06 L/m²Moderate distribution into tissues.
Total Body Clearance (CL)~15.72 ± 4.25 ml/min/m²Clearance primarily renal and hepatic; Guides dose adjustment in organ dysfunction.
Terminal Half-life (T½β)~5.83 ± 1.71 hoursBiphasic elimination; Influences dosing frequency.
Mean Residence Time (MRT)~6.24 ± 1.61 hoursAverage time drug molecules spend in the body.
Urinary Excretion (Unchanged Etoposide)Highly variable (1.8% - 33.5%)Reflects significant non-renal clearance pathways (metabolism).

The development and clinical implementation of etoposide phosphate (Etopofos) exemplify how rational prodrug design, specifically targeting critical pharmaceutical limitations like solubility through phosphate esterification, can enhance the utility of established, highly active anticancer agents without altering their fundamental mechanism of action or primary pharmacokinetic profile. This strategy successfully translated into practical clinical advantages, particularly enabling safer and more convenient intravenous administration [3] [8].

Properties

Product Name

Etopofos

IUPAC Name

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate

Molecular Formula

C29H31O16P-2

Molecular Weight

666.5 g/mol

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1

InChI Key

LIQODXNTTZAGID-OCBXBXKTSA-L

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.